Cas no 1805404-95-8 (5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride)

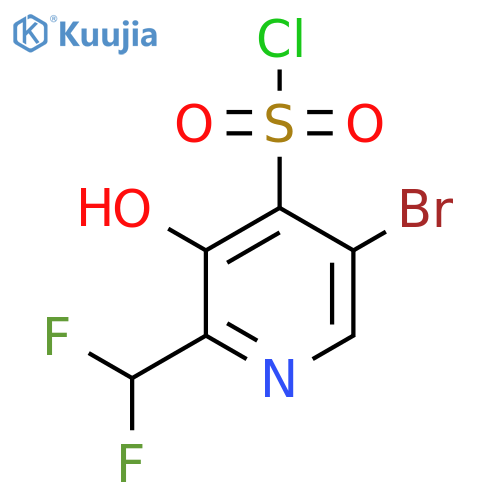

1805404-95-8 structure

商品名:5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride

CAS番号:1805404-95-8

MF:C6H3BrClF2NO3S

メガワット:322.511725664139

CID:4861988

5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride

-

- インチ: 1S/C6H3BrClF2NO3S/c7-2-1-11-3(6(9)10)4(12)5(2)15(8,13)14/h1,6,12H

- InChIKey: XTVTWKDNMFZJHF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(F)F)C(=C1S(=O)(=O)Cl)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 323

- トポロジー分子極性表面積: 75.6

- 疎水性パラメータ計算基準値(XlogP): 2.4

5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029059070-1g |

5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride |

1805404-95-8 | 97% | 1g |

$1,490.00 | 2022-04-01 |

5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1805404-95-8 (5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬